2,3-Dihydroxypropyl 3-mercaptopropionate
Description
Structure
3D Structure
Properties
CAS No. |
67874-65-1 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O4S/c7-3-5(8)4-10-6(9)1-2-11/h5,7-8,11H,1-4H2 |
InChI Key |
YTARCXSUNGADNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)OCC(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,3 Dihydroxypropyl 3 Mercaptopropionate
Esterification Pathways for 3-Mercaptopropionic Acid and Glycerol (B35011) Derivatives
The formation of 2,3-dihydroxypropyl 3-mercaptopropionate (B1240610), a monoacylglyceride, is fundamentally an esterification reaction. This can be achieved through several routes, each with distinct advantages and challenges related to reaction conditions, selectivity, and yield.
Direct Esterification Techniques
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (3-mercaptopropionic acid) with an alcohol (glycerol) in the presence of an acid catalyst. researchgate.netnih.gov This method is a foundational approach for synthesizing esters. nih.gov The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is typically removed as it is formed. nih.gov
Commonly used catalysts for the esterification of glycerol are homogeneous acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid, and methanesulfonic acid. researchgate.netresearchgate.net These catalysts are often preferred in laboratory and industrial settings due to their high activity. researchgate.net The reaction temperature is a critical parameter, with typical ranges for glycerol esterification falling between 100°C and 240°C. researchgate.netbiofueljournal.com A significant challenge in the direct esterification of glycerol is the lack of selectivity, which typically results in a mixture of mono-, di-, and triesters. wikipedia.org Achieving a high yield of the monoester, 2,3-dihydroxypropyl 3-mercaptopropionate, requires careful control over reaction conditions, such as the molar ratio of the reactants. researchgate.net Using a large excess of glycerol can favor the formation of the monoester. researchgate.net
Below is a table summarizing typical conditions for direct esterification of glycerol with carboxylic acids, which are analogous to the synthesis of the target compound.
| Catalyst | Reactant Molar Ratio (Glycerol:Acid) | Temperature (°C) | Reaction Time (min) | Observations |
| p-Toluenesulfonic acid (p-TSA) | 6:1 | 150 | 90 | Yielded a product mix with a high percentage of monoacylglycerides. researchgate.net |
| Sulfuric Acid | 1:12 (Glycerol:Ethyl Acetate) | 70 | 420 | Achieved 100% glycerol conversion, yielding a mix of mono-, di-, and triacetins. rsc.org |
| Methyl Ester Sulfonate Acid (MESA) | 1:1 | 240 | 180 | Resulted in a maximum conversion of 99.24% with palm oil oleic acid. biofueljournal.com |
| ZrO₂-SiO₂-Me&Et-PhSO₃H | 1:1 | 160 | 240 | Resulted in 80% conversion with 59.4% selectivity for the monoester. researchgate.net |
Transesterification Approaches
Transesterification is an alternative pathway where an existing ester is reacted with an alcohol (glycerol) in the presence of a catalyst to form a new ester. For the synthesis of this compound, this would typically involve reacting glycerol with a simple alkyl ester of 3-mercaptopropionic acid, such as methyl 3-mercaptopropionate or ethyl 3-mercaptopropionate. biofueljournal.comchemspider.com This process is also known as glycerolysis when triglycerides are used as the starting ester. biofueljournal.com
The reaction can be catalyzed by either acids or bases. chemspider.com Basic catalysts are common in industrial processes like biodiesel production, which also yields glycerol as a byproduct. researchgate.net The transesterification of glycerol with ethyl acetate, for example, has been studied using catalysts like sulfuric acid and Amberlyst 36 at temperatures around 70°C. rsc.orgsemanticscholar.org A key advantage of transesterification with simple esters is that the reaction can often proceed under milder conditions than direct esterification. biofueljournal.com
A challenge in this process is the immiscibility of glycerol with many organic reactants, which can limit reaction rates. mdpi.com The removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) is necessary to shift the equilibrium towards the desired product. rsc.org
Enzyme-Catalyzed Synthesis Strategies (e.g., Novozym 435)
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. biofueljournal.com Lipases are widely used for esterification due to their ability to function in non-aqueous environments, their high selectivity, and the mild reaction conditions they require. frontiersin.orgmdpi.comdss.go.th Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a particularly robust and widely used biocatalyst for ester synthesis. frontiersin.orgmdpi.comnih.gov
The use of lipases like Novozym 435 for the esterification of glycerol typically results in high yields of monoglycerides (B3428702) due to the enzyme's regioselectivity, primarily targeting the primary hydroxyl groups (sn-1 and sn-3 positions) of glycerol. mdpi.comchemrxiv.org This enzymatic approach avoids the high temperatures and harsh catalysts associated with chemical methods, leading to a higher quality product with fewer byproducts. biofueljournal.com
Solvent-free systems are often employed in enzyme-catalyzed synthesis to create more environmentally friendly processes. researchgate.netnih.gov Reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are optimized to maximize the yield of the desired monoglyceride. nih.gov For instance, the synthesis of monoglycerides from crude glycerol and soybean oil using Novozym 435 was optimized at 65.2°C with a glycerol-to-oil molar ratio of 5.7:1. nih.gov A study on the synthesis of a related compound, methyl 3-((2,3-dihydroxypropyl)thio)propanoate, also utilized Novozym 435, highlighting its applicability for thio-containing substrates. researchgate.net
The table below presents research findings on Novozym 435-catalyzed esterification of glycerol.
| Reactants | Molar Ratio (Glycerol:Acid/Ester) | Temperature (°C) | System | Key Finding |
| Crude Glycerol, Soybean Oil | 5.7:1 | 65.2 | Solvent-free | Optimized for high monoglyceride yield. nih.gov |
| Oleic Acid, Glycerol | 1:2.5 | 60 | t-butanol | Achieved 40% 1,3-diacylglycerol concentration; enzyme reusable for 100 cycles. nih.gov |
| Fatty Acid Methyl Esters, Glycerol | N/A | N/A | N/A | Produced a mixture with >91% monoglycerides. mdpi.com |
| Olive Oil, Glycerol | 3:1 and 6:1 | 75 | N/A | Rapid conversion of triglycerides to mono- and diglycerides. chemrxiv.org |
Selective Functionalization of Polyol Backbones
The synthesis of a specific monoester like this compound from a polyol like glycerol requires precise control over which of the three hydroxyl groups reacts. This control is achieved through selective functionalization techniques.
Regioselective Esterification Principles
Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the case of glycerol, there are two primary hydroxyl groups (at the sn-1 and sn-3 positions) and one secondary hydroxyl group (at the sn-2 position). The primary hydroxyl groups are generally more reactive than the secondary one in chemical esterification, but achieving exclusive reaction at one site without protecting the others is challenging.
Enzymatic catalysis provides a powerful tool for regioselectivity. Many lipases, including Novozym 435, are 1,3-regiospecific, meaning they selectively catalyze esterification at the primary sn-1 and sn-3 positions of the glycerol backbone. google.com This inherent selectivity is highly advantageous for producing mono- and 1,3-diglycerides while minimizing the formation of 2-monoacylglycerides and triglycerides. mdpi.com The choice of solvent can also influence the positional selectivity of the enzyme. mdpi.com
Protection and Deprotection Strategies for Hydroxyl Groups
To enforce regioselectivity in chemical synthesis and ensure the formation of a specific isomer, chemists employ the use of protecting groups. researchgate.netrsc.org A protecting group temporarily blocks a reactive functional group, allowing a reaction to occur selectively at another position. rsc.org
A common and effective strategy for synthesizing 1-monoglycerides (which, after acyl migration, can be in equilibrium with 2-monoglycerides) involves the use of a protected form of glycerol called solketal (B138546) , also known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol or isopropylidene glycerol. biofueljournal.com Solketal is formed by reacting glycerol with acetone (B3395972) in the presence of an acid catalyst. biofueljournal.com This reaction forms a five-membered ring (an acetal) that protects the adjacent hydroxyl groups at the sn-1 and sn-2 positions, leaving the primary hydroxyl group at the sn-3 position free to react. biofueljournal.com
The synthesis proceeds in the following steps:
Protection: Glycerol is reacted with acetone to form solketal. biofueljournal.com
Esterification: The free primary hydroxyl group of solketal is then esterified with 3-mercaptopropionic acid (or its acyl chloride/anhydride) to yield the protected monoester. biofueljournal.com
Deprotection: The isopropylidene protecting group is removed under acidic conditions (e.g., using aqueous sulfuric acid or acetic acid) to regenerate the diol, yielding the final product, this compound. biofueljournal.commdpi.comnih.gov
Thiol-Ene and Thiol-Michael Addition Routes
The formation of the thioether linkage in this compound is efficiently accomplished via the addition of a thiol to a carbon-carbon double bond. This transformation can proceed through two principal mechanisms: a free-radical mediated thiol-ene reaction or a base-catalyzed Thiol-Michael addition. Both pathways typically utilize an allylated glycerol precursor, such as glycerol-1-allyl ether, which reacts with 3-mercaptopropionic acid or its esters.
Photochemically initiated thiol-ene reactions represent a highly efficient and rapid method for the synthesis of this compound precursors. This "click" chemistry approach involves the free-radical addition of a thiol across an alkene. The reaction is typically initiated by UV irradiation in the presence of a photoinitiator.
A key precursor for this synthesis is glycerol-1-allyl ether, which provides the necessary "ene" functionality. The reaction proceeds by exposing a mixture of the glycerol-1-allyl ether, a mercaptopropionate (such as trimethylolpropane (B17298) tris(3-mercaptopropionate) as a model thiol source), and a photoinitiator to UV light. Research has demonstrated that these reactions can proceed to quantitative yields in relatively short time frames, typically 1 to 3 hours. The mechanism involves the photoinitiator generating a radical, which then abstracts a hydrogen atom from the thiol, creating a thiyl radical. This thiyl radical adds to the double bond of the allyl ether, forming a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final anti-Markovnikov addition product.
The progress of the reaction can be monitored using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, where the disappearance of the characteristic absorbance bands for the S-H bond (around 2570 cm⁻¹) and the C=C bond is observed.
| Reactants | Initiator | Conditions | Yield | Reference |
| Glycerol-1-allyl ether, Trimethylolpropane tris(3-mercaptopropionate) | 2-Hydroxy-2-methylpropiophenone | UV Irradiation | Quantitative | nih.gov |
An alternative to the radical-based pathway is the base-catalyzed Thiol-Michael addition. This reaction involves the conjugate addition of a thiolate anion to an electron-deficient alkene. For the synthesis of this compound, this would typically involve the reaction of a thiol with an acrylate (B77674) derivative of glycerol, or the reaction of 3-mercaptopropionic acid with an activated glycerol derivative.
The mechanism is initiated by a base, which deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final thioether product. A variety of bases can be employed to catalyze this reaction, ranging from organic amines to inorganic bases. The choice of base and solvent can significantly influence the reaction rate and outcome. This method offers the advantage of avoiding radical initiators and UV light, which can be beneficial when working with sensitive substrates.
| Michael Donor | Michael Acceptor Precursor | Catalyst | Product |
| 3-Mercaptopropionic Acid | Glycidyl Acrylate | Organic Base (e.g., Triethylamine) | This compound |
| Thioglycerol | Acryloyl Chloride | Base | This compound |
Precursor Chemistry and Stereochemical Considerations
Glycerol, the backbone of the target molecule, is prochiral. This means that while glycerol itself is achiral, the C2 carbon becomes a stereocenter upon differential substitution of the two primary hydroxyl groups. Consequently, the synthesis of enantiomerically pure (R)- or (S)-2,3-dihydroxypropyl 3-mercaptopropionate requires careful stereochemical control during the preparation of its glycerol-derived precursors.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For glycerol derivatives, D-mannitol and L-ascorbic acid are common chiral precursors. preprints.org
One of the most utilized chiral building blocks derived from glycerol is solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). wikipedia.org Solketal is commercially available in both (R) and (S) forms, which are typically prepared from D-mannitol or L-ascorbic acid, respectively. preprints.org The synthesis of a chiral precursor for this compound can commence from either enantiomer of solketal. For example, starting with (R)-solketal, the free primary hydroxyl group can be allylated under standard Williamson ether synthesis conditions (e.g., using allyl bromide and a base like sodium hydride) to yield (S)-4-(allyloxymethyl)-2,2-dimethyl-1,3-dioxolane. Subsequent acid-catalyzed hydrolysis of the acetonide protecting group removes the isopropylidene ketal, furnishing the enantiomerically pure (S)-glycerol-1-allyl ether. This chiral intermediate can then be subjected to the thiol-ene or Thiol-Michael addition with 3-mercaptopropionic acid to yield (S)-2,3-dihydroxypropyl 3-mercaptopropionate.
When a suitable chiral pool starting material is not available, stereoselective synthesis provides a powerful alternative for creating the desired chiral glycerol precursors from achiral starting materials. One of the most effective methods for this purpose is the Sharpless asymmetric epoxidation. nih.gov
This reaction allows for the enantioselective epoxidation of prochiral allyl alcohol to form chiral glycidol (B123203) (2,3-epoxy-1-propanol). By selecting the appropriate chiral tartrate ligand ((+)-diethyl L-tartrate or (−)-diethyl D-tartrate), either (R)- or (S)-glycidol can be synthesized with high enantiomeric excess (>98% ee). nih.gov This chiral epoxide is a versatile intermediate. For the synthesis of this compound, the glycidol can undergo a nucleophilic ring-opening reaction. Direct reaction with the thiolate of 3-mercaptopropionic acid would lead to the opening of the epoxide ring, forming the desired chiral 1-thio-glycerol derivative, which can then be further functionalized if necessary. This approach provides a direct route to the chiral core of the target molecule with excellent control over the absolute stereochemistry.
| Synthetic Strategy | Starting Material | Key Reaction | Chiral Intermediate |
| Chiral Pool | (R)-Solketal | Williamson Ether Synthesis, Hydrolysis | (S)-Glycerol-1-allyl ether |
| Stereoselective Synthesis | Allyl Alcohol | Sharpless Asymmetric Epoxidation | (R)- or (S)-Glycidol |
Mechanistic Investigations and Reaction Pathways Involving 2,3 Dihydroxypropyl 3 Mercaptopropionate
Thiol-Ene/Yne Click Chemistry Applications
Thiol-ene "click" chemistry refers to the efficient and often high-yielding addition of a thiol to a carbon-carbon double (ene) or triple (yne) bond. wikipedia.org These reactions are valued for their simplicity, high functional group tolerance, and resistance to oxygen inhibition, which is a common issue in other radical polymerizations. wikipedia.orgrsc.org The reaction between a mercaptopropionate like 2,3-Dihydroxypropyl 3-mercaptopropionate (B1240610) and an 'ene' results in an anti-Markovnikov addition product, forming a stable thioether linkage. wikipedia.org This process can be initiated through two primary mechanistic pathways: radical-mediated addition or nucleophilic conjugate addition. wikipedia.org
Radical Thiol-Ene Addition Mechanisms
The radical-mediated pathway is a free-radical chain reaction that can be initiated by UV light (photo-initiation) or heat (thermal initiation), often with the aid of a radical initiator. wikipedia.orgwestmont.edu The mechanism proceeds through distinct initiation, propagation, and termination steps. illinois.edu
Mechanism Steps:
Initiation: A radical initiator (e.g., AIBN, DMPA) cleaves upon exposure to heat or UV light to form primary radicals. These radicals then abstract a hydrogen atom from the thiol group (R-SH) of 2,3-Dihydroxypropyl 3-mercaptopropionate, generating a highly reactive thiyl radical (RS•). wikipedia.orgrsc.orgillinois.edunih.gov
Propagation & Chain Transfer: The thiyl radical adds across an alkene (ene) double bond. This addition occurs in an anti-Markovnikov fashion, forming a more stable carbon-centered radical intermediate. wikipedia.orgillinois.edunih.gov This carbon radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov
Termination: The chain reaction ceases when two radicals combine. This can occur through the coupling of two thiyl radicals to form a disulfide or the combination of carbon-centered radicals. mdpi.com
This radical process is highly efficient, often reaching quantitative yields in short timeframes, and can be performed under ambient, solvent-free conditions. westmont.edu
Nucleophilic Thiol-Ene Reactions
Also known as the thiol-Michael addition, this pathway occurs between a thiol and an electron-deficient alkene, such as an acrylate (B77674) or maleimide (B117702). The reaction is typically catalyzed by a base or a nucleophile (e.g., an amine or phosphine). wikipedia.orgresearchgate.net
Mechanism Steps:
Activation: A base or nucleophilic catalyst deprotonates the thiol of this compound, forming a highly nucleophilic thiolate anion (RS⁻). researchgate.netresearchgate.net
Conjugate Addition: The thiolate anion attacks the β-carbon of the activated alkene in a 1,4-conjugate addition, breaking the π-bond and forming a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction medium (often the protonated catalyst or another thiol molecule), yielding the final thioether adduct and regenerating the catalyst.
The rate of the nucleophilic thiol-ene reaction is highly dependent on the pKa of the thiol, the nature of the electron-withdrawing group on the alkene, and the strength of the catalyst. semanticscholar.org Mercaptopropionate esters are known to be significantly more reactive in these additions than simple alkyl thiols like hexanethiol. semanticscholar.org
Role in Polymerization and Cross-Linking Processes
The thiol-ene reaction involving this compound is a cornerstone of step-growth polymerization, enabling the synthesis of linear polymers, branched structures, and cross-linked networks. wikipedia.org Because the compound possesses one thiol group and two hydroxyl groups, it can be incorporated into various polymer architectures. However, for creating cross-linked networks, multifunctional thiols like pentaerythritol (B129877) tetrakis(3-mercaptopropionate) are more commonly used as models to understand the behavior of mercaptopropionate esters. wikipedia.orgmdpi.com
Mechanistic Insights into Step-Growth Polymerization
Thiol-ene polymerization is a classic example of a step-growth mechanism. wikipedia.org Unlike chain-growth polymerization where monomers add sequentially to a growing chain, step-growth involves reactions between any two species in the mixture: monomer with monomer, monomer with dimer, dimer with dimer, and so on. wikipedia.orgfiveable.mecozum.info.tr
This process leads to a rapid consumption of monomer early in the reaction to form dimers, trimers, and other small oligomers. fiveable.me A key characteristic of this mechanism is that high molecular weight polymers are only achieved at very high monomer conversion levels (typically >99%). wikipedia.org The molecular weight of the polymer builds up slowly throughout the reaction. fiveable.me This stepwise mechanism results in polymers with a uniform structure and a delayed gel point, which reduces volume shrinkage and internal stress in the final material. rsc.org
Cross-Linking Reaction Kinetics and Network Formation
When multifunctional thiols (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) and multifunctional enes (e.g., polyethylene (B3416737) glycol diacrylate) are reacted, a three-dimensional polymer network is formed. wikipedia.orgreading.ac.uk The point at which a continuous, insoluble network forms is known as the gel point, which is marked by a sharp increase in viscosity. wikipedia.org
The kinetics of network formation are influenced by several factors, including the functionality of the monomers, their stoichiometry, and the initiator concentration. The reactivity of different thiols can also play a significant role. For instance, in reactions with unsaturated fatty acid methyl esters, mercapto acetates have been shown to be more reactive than mercapto propionates. diva-portal.org Research on polymers made from acrylated epoxidized soybean oil and various thiols, including pentaerythritol tetrakis(3-mercaptopropionate), showed that the thiol structure significantly impacts the final thermal and mechanical properties of the cross-linked material. mdpi.com
| Thiol Compound | Ene Compound | Catalyst | Apparent Rate Constant (kapp, M-1s-1) | Time to >95% Conversion (s) |
|---|---|---|---|---|
| Methyl 3-mercaptopropionate | Hexyl acrylate | Hexylamine (0.057 mol%) | 150 | <100 |
| Hexanethiol | Hexyl acrylate | Hexylamine (0.057 mol%) | 53.4 | 500 |
| Methyl thioglycolate | Hexyl acrylate | Hexylamine (0.057 mol%) | 231 | <100 |
| Hexanethiol | Hexyl acrylate | Tri-n-propylphosphine (0.00057 mol%) | 1810 | <100 |
This interactive table presents kinetic data for thiol-Michael additions, illustrating how the structure of the thiol (with mercaptopropionates showing high reactivity) and the choice of catalyst dramatically affect reaction rates.
Degradation Mechanisms and Stability Studies under Controlled Conditions
Polymers synthesized using this compound contain both thioether and ester linkages, each susceptible to degradation under specific conditions. The stability of these networks is crucial for their application.
The primary degradation pathways include:
Hydrolysis of the Ester Bond: The ester linkage in the mercaptopropionate moiety is susceptible to hydrolysis, especially under acidic or basic conditions. This process cleaves the polymer backbone or side chains, leading to a reduction in molecular weight and mechanical integrity. monash.eduresearchgate.net The presence of enzymes like esterase can significantly accelerate this degradation. reading.ac.uk
Oxidation of the Thioether Bond: The thioether linkage formed during the thiol-ene reaction can be oxidized to sulfoxide (B87167) and then to sulfone in the presence of strong oxidizing agents, such as hydrogen peroxide. reading.ac.ukmasterorganicchemistry.com This chemical change can alter the physical properties of the polymer network.
Thiol-Thioester Exchange: In networks containing thioester bonds (a related but distinct chemistry), degradation can occur via a thiol-thioester exchange reaction. This process is triggered by the presence of free thiols and a catalyst, leading to the cleavage and rearrangement of cross-links. nih.govacs.orgnih.gov While not a direct degradation pathway for the thioether bond formed from this compound, it is a relevant mechanism in related sulfur-containing polymer networks. nih.govacs.orgnih.gov
Thermal Degradation: Aliphatic polyesters and poly(β-thioester) networks generally begin to degrade at elevated temperatures (above 250-275°C). monash.edudtic.mil The primary mechanism for aliphatic polyesters is often a random scission of the ester linkage. dtic.mil
Studies on networks made from pentaerythritol tetrakis(3-mercaptopropionate) and acrylates have shown that these materials can be designed to be responsive to both hydrolytic and oxidative environments. reading.ac.uk The degradation process leads to changes in the material's structure, which can be monitored by techniques like Fourier-transform infrared spectroscopy. reading.ac.uk
Hydrolytic Stability of Ester Linkages
The chemical structure of this compound contains an ester linkage that is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, which would result in the formation of 1,2,3-propanetriol (glycerol) and 3-mercaptopropionic acid. The stability of this ester bond is influenced by several factors, including pH, temperature, and the presence of enzymes.
Table 1: Factors Influencing the Hydrolytic Stability of the Ester Linkage
| Factor | Effect on Stability | Mechanism |
| pH | Decreased stability at high and low pH | Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis. |
| Temperature | Decreased stability with increasing temperature | Provides the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. |
| Enzymes (Esterases) | Significantly decreased stability | Carboxylesterases provide an alternative reaction pathway with lower activation energy, accelerating bond cleavage. nih.gov |
Oxidative Degradation of Thiol Groups
The thiol group (-SH) in this compound is chemically reactive and prone to oxidative degradation. The sulfur atom can exist in various oxidation states, leading to a range of potential oxidation products. The most common oxidative reaction for thiols is the formation of a disulfide bond (-S-S-), which links two molecules of the parent compound.
Further oxidation can lead to the formation of more oxygenated sulfur species. In biological systems, this process is often tightly regulated by enzymes. Thiol dioxygenases, for instance, catalyze the O₂-dependent oxidation of thiol-containing molecules to produce the corresponding sulfinic acid (-SO₂H). ox.ac.uknih.govresearchgate.net This enzymatic reaction is a critical step in sulfur metabolism. nih.gov Subsequent oxidation can convert the sulfinic acid to a sulfonic acid (-SO₃H). The specific products formed during the oxidative degradation of the thiol group depend on the nature of the oxidant and the reaction conditions.
Table 2: Oxidation States of Sulfur in Thiol Degradation Products
| Compound Type | Sulfur Functional Group | Formal Oxidation State of Sulfur |
| Thiol | R-SH | -2 |
| Disulfide | R-S-S-R | -1 |
| Sulfenic Acid | R-SOH | 0 |
| Sulfinic Acid | R-SO₂H | +2 |
| Sulfonic Acid | R-SO₃H | +4 |
Enzyme-Mediated Biotransformations (Non-Clinical)
Role of Dioxygenases in Thiol Oxidation
Thiol dioxygenases (TDOs) are a class of non-heme iron enzymes that play a crucial role in the metabolism of sulfur-containing compounds. nih.govresearchgate.net Specifically, 3-mercaptopropionate dioxygenase (MDO) is an enzyme that catalyzes the O₂-dependent oxidation of 3-mercaptopropionic acid (3MPA) to 3-sulfinopropionic acid. nih.govnih.govnih.gov MDOs are part of a larger family that includes cysteine dioxygenase (CDO) and cysteamine (B1669678) dioxygenase (ADO). nih.govnih.gov
These enzymes feature a mononuclear non-heme iron active site coordinated by three histidine residues. ox.ac.uknih.gov The catalytic cycle involves the binding of the thiol-containing substrate to the iron center, followed by the binding of molecular oxygen. nih.govresearchgate.net This ordered substrate binding is a key feature of the mechanism. researchgate.net MDO has been identified in various bacteria and is believed to provide a metabolic advantage by allowing these organisms to utilize 3MPA as a source of carbon and sulfur. nih.gov While MDOs can act on various thiol substrates, kinetic studies have shown a significant preference for 3MPA, indicating it is the primary substrate for this enzyme class. nih.govresearchgate.net
Table 3: Key Characteristics of 3-Mercaptopropionate Dioxygenase (MDO)
| Characteristic | Description | Source |
| Enzyme Class | Thiol Dioxygenase; Non-heme Mononuclear Iron Oxygenase | ox.ac.uknih.gov |
| Metal Center | Fe(II) | ox.ac.uk |
| Active Site | Coordinated by a 3-Histidine triad | ox.ac.ukresearchgate.net |
| Substrate | Primarily 3-mercaptopropionic acid (3MPA) | nih.govresearchgate.net |
| Reaction | O₂-dependent oxidation of the thiol group | nih.govnih.gov |
| Product | Sulfinic acid (e.g., 3-sulfinopropionic acid) | nih.govnih.gov |
Active Site Insights from Spectroscopic Methodologies
Understanding the catalytic mechanism of MDO requires detailed knowledge of its active site structure and how it interacts with its substrate. Advanced spectroscopic techniques have been instrumental in providing these insights. Pulsed electron paramagnetic resonance (EPR) spectroscopy, specifically ¹H Mims Electron Nuclear Double Resonance (ENDOR) spectroscopy, has been used to obtain high-resolution models of the MDO active site. nih.govnih.gov
By using nitric oxide (NO) as a surrogate for O₂, researchers can trap the enzyme in a substrate-bound state that is amenable to EPR analysis. nih.govresearchgate.net This technique, combined with the use of isotopically labeled substrates, allows for the precise determination of substrate positioning and conformation within the active site. nih.gov These experimental results are often complemented by Density Functional Theory (DFT) computational models, which help to validate the proposed structures and interactions. nih.govnih.gov Such studies have revealed a conserved sequence of amino acids (Ser-His-Tyr), often called the SHY-motif, near the iron site that influences substrate coordination and catalytic efficiency. nih.govnih.govnih.gov Spectroscopic analyses have confirmed that these residues play a direct role in interacting with the mononuclear iron center. nih.govnih.gov
Table 4: Spectroscopic Methods Used to Investigate the MDO Active Site
| Method | Application | Insights Gained | Source |
| Electron Paramagnetic Resonance (EPR) | Used with an O₂ surrogate (NO) to study the enzyme-substrate complex. | Confirms obligate-ordered addition of substrate before O₂; reveals substrate-bound conformations. | nih.govresearchgate.net |
| Electron Nuclear Double Resonance (ENDOR) | Provides high-resolution structural information about the active site. | Allows direct observation of Fe-bound substrate conformations and hydrogen bonding interactions. | nih.govnih.gov |
| Density Functional Theory (DFT) | Computational modeling used to validate and interpret spectroscopic data. | Provides theoretical models of the active site and substrate binding, explaining observed specificity. | nih.govnih.gov |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2,3 Dihydroxypropyl 3 Mercaptopropionate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2,3-Dihydroxypropyl 3-mercaptopropionate (B1240610), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and confirm the molecule's connectivity.
The ¹H NMR spectrum of 2,3-Dihydroxypropyl 3-mercaptopropionate displays characteristic signals corresponding to the protons in the glycerol (B35011) and 3-mercaptopropionate moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, sulfur) and functional groups (ester, hydroxyls). Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the molecule.
The expected chemical shifts are based on the analysis of structurally related compounds, such as glycerol, 3-mercaptopropionic acid, and their derivatives. researchgate.netnih.govchemicalbook.com The esterification of the primary hydroxyl group of glycerol results in a downfield shift for the adjacent methylene (B1212753) protons (H-1') and carbon (C-1') compared to free glycerol.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | ~2.75 | t | ~25-30 |
| 3 | ~2.60 | t | ~35-40 |
| 1' | ~4.20 | dd | ~65-70 |
| 2' | ~3.90 | m | ~70-75 |
| 3' | ~3.60 | m | ~62-67 |
| C=O | - | - | ~170-175 |
Note: Chemical shifts are predicted values and can vary based on solvent and experimental conditions. Multiplicity: t = triplet, dd = doublet of doublets, m = multiplet.
While 1D NMR provides initial assignments, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by revealing through-bond correlations between nuclei. sdsu.edunumegalabs.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. emerypharma.com For this compound, COSY would show correlations between H-2 and H-3 in the mercaptopropionate chain, and among H-1', H-2', and H-3' in the dihydroxypropyl chain, confirming the integrity of these structural fragments. numegalabs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com HSQC is essential for definitively assigning the carbon signals based on the already assigned proton signals, for instance, linking the proton signal at ~4.20 ppm to the carbon at ~65-70 ppm (C-1'). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems. youtube.com The key HMBC correlation for this molecule would be between the H-1' protons (~4.20 ppm) of the glycerol moiety and the ester carbonyl carbon (C=O, ~170-175 ppm) of the mercaptopropionate moiety. This long-range correlation provides conclusive evidence of the ester linkage at the C-1' position.
Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. The choice of ionization method and analyzer is critical for obtaining the desired information.
ESI-MS is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. springernature.comnih.gov It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, allowing for the accurate determination of the molecular weight (180.22 g/mol ). chemspider.com Fragmentation can be induced in the mass spectrometer to provide structural data.
Table 2: Expected Ions in ESI-MS of this compound
| m/z (Mass/Charge) | Ion Species | Description |
|---|---|---|
| 181.05 | [M+H]⁺ | Protonated molecule |
| 203.03 | [M+Na]⁺ | Sodium adduct |
| 163.04 | [M+H-H₂O]⁺ | Loss of water from the dihydroxypropyl moiety |
| 107.01 | [C₃H₇O₂S]⁺ | Protonated 3-mercaptopropionic acid fragment |
| 75.04 | [C₃H₇O₂]⁺ | Glycerol fragment (loss of CH₂OH) |
GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. ub.edu Due to the low volatility of this compound caused by its hydroxyl groups, derivatization is typically necessary prior to GC-MS analysis. nih.gov Silylation, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the polar -OH and -SH groups into nonpolar -OSi(CH₃)₃ and -SSi(CH₃)₃ groups, increasing volatility.
Following separation by GC, the compound is subjected to a hard ionization technique, usually Electron Ionization (EI). EI at 70 eV causes extensive and reproducible fragmentation, creating a characteristic mass spectrum that can be used as a fingerprint for identification and for comparison against spectral libraries. nih.gov This method is highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities.
LC-MS is a highly sensitive and versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly advantageous for analyzing non-volatile compounds like this compound in complex matrices, as it does not require derivatization. rsc.org
A reversed-phase HPLC (High-Performance Liquid Chromatography) column can be used to separate the target compound from starting materials, by-products, or other components of a mixture. The eluent from the LC column is then introduced into the mass spectrometer, typically using an ESI source. This setup allows for the quantification of the compound and the identification of related substances, making it an invaluable tool for reaction monitoring, quality control, and stability studies. escholarship.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, rocking). Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light.
For this compound, these techniques are crucial for confirming the presence of its key structural features: the hydroxyl (-OH) groups, the thiol (-SH) group, the ester carbonyl (C=O) group, and the C-O bonds.
The IR spectrum of glycerol, a structural component of the target molecule, shows characteristic C-O bond stretching vibrations between 1115-1000 cm⁻¹. aidic.it Similarly, the dihydroxypropyl moiety of the target compound is expected to exhibit strong absorptions in this region. The broad O-H stretching band, typical for alcohols, is expected to appear in the region of 3400-3200 cm⁻¹.
The thiol (S-H) stretch is often weak in an IR spectrum and appears around 2600-2550 cm⁻¹. This peak can be more definitively identified using Raman spectroscopy, where it tends to produce a more intense signal. The ester group is characterized by a strong C=O stretching absorption, typically found in the 1750-1735 cm⁻¹ range.
Computational studies on glycerol have aided in assigning its complex vibrational features, which can be extrapolated to understand the spectra of its derivatives. unito.itunito.it The Raman spectrum of glycerol shows prominent bands related to C-H and O-H vibrations, which would also be present in the spectrum of this compound. researchgate.net
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3400 - 3200 | 3400 - 3200 | Strong, Broad (IR) |
| C-H (Alkyl) | Stretching | 2950 - 2850 | 2950 - 2850 | Medium to Strong |
| S-H (Thiol) | Stretching | 2600 - 2550 | 2600 - 2550 | Weak (IR), Medium (Raman) |
| C=O (Ester) | Stretching | 1750 - 1735 | 1750 - 1735 | Strong |
| C-O (Ester/Alcohol) | Stretching | 1300 - 1000 | 1300 - 1000 | Strong |
Chromatographic Separation and Purity Assessment
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For this compound, chromatographic methods are essential for isolating the compound after synthesis and for determining its purity.
Silica (B1680970) Gel Column Chromatography for Product Isolation
Silica gel column chromatography is a widely used preparative technique for purifying chemical compounds from reaction mixtures. teledynelabs.comcolumn-chromatography.com It functions on the principle of normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar. youtube.com Compounds are separated based on their differential adsorption to the silica gel; more polar compounds adsorb more strongly and elute later than less polar compounds. youtube.com
This compound is a moderately polar molecule due to its two hydroxyl groups. For its purification, a solvent system is chosen to provide good separation from non-polar impurities (which would elute quickly) and highly polar impurities (which would be strongly retained on the column). A typical eluent would be a mixture of a non-polar solvent, such as heptane (B126788) or hexane, and a more polar solvent, like ethyl acetate. The ratio of these solvents is adjusted in a gradient to gradually increase the polarity of the mobile phase, sequentially eluting compounds of increasing polarity.
The process involves packing a glass column with a slurry of silica gel in the initial, low-polarity eluent. The crude product is then loaded onto the top of the column, and the eluent is passed through. Fractions are collected and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Table 3: General Protocol for Silica Gel Column Chromatography
| Step | Procedure | Details |
|---|---|---|
| 1. Column Packing | Prepare a slurry of silica gel (e.g., 60 Å, 40-63 µm particle size) in the starting eluent. Pour the slurry into the column and allow it to pack under gravity or low pressure. | Ensures a homogenous stationary phase bed, preventing channeling. |
| 2. Sample Loading | Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the silica bed. | Concentrated sample application leads to better separation. |
| 3. Elution | Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 90:10 Heptane:Ethyl Acetate) and gradually increase the proportion of the polar solvent. | The gradient elution allows for the separation of compounds with different polarities. |
| 4. Fraction Collection | Collect small, sequential fractions of the eluate as it exits the column. | Allows for the isolation of the pure compound from adjacent impurity bands. |
| 5. Analysis | Spot each fraction on a TLC plate to monitor the separation and identify fractions containing the pure desired product. | TLC provides a quick assessment of fraction purity. |
| 6. Product Recovery | Combine the pure fractions and remove the solvent using a rotary evaporator. | To obtain the isolated, purified compound. |
Applications in Advanced Materials Science and Polymer Chemistry
Utilization as a Monomer in Polymer Synthesis
The distinct reactivity of the thiol and diol functionalities within 2,3-Dihydroxypropyl 3-mercaptopropionate (B1240610) enables its participation in various polymerization mechanisms. It can be integrated into polymer backbones through both step-growth and chain-growth polymerization processes. In step-growth polymerization, the two hydroxyl groups can react with complementary functional groups like isocyanates or carboxylic acids to form polyurethanes or polyesters, respectively. In parallel, the thiol group can engage in chain-growth reactions, most notably thiol-ene "click" chemistry, where it adds across a carbon-carbon double bond, or in thiol-epoxy polymerizations. westmont.edunih.gov This versatility allows for the synthesis of polymers with precisely tailored structures and properties.
Thiol-Functionalized Polymer Architectures
The incorporation of 2,3-Dihydroxypropyl 3-mercaptopropionate as a monomer is a strategic method for creating polymers with specific functional characteristics. When this compound is used in thiol-ene polymerizations, it reacts with monomers containing double bonds (enes) to form a polythioether backbone. westmont.edumdpi.com This process results in a polymer architecture where the thioether linkage is part of the main chain, and the dihydroxypropyl moiety is a recurring side group.
These pendant diol groups impart hydrophilicity to the polymer and provide reactive sites for subsequent post-polymerization modifications. This approach is fundamental to creating complex, functional polymer architectures where properties like solubility, thermal stability, and chemical reactivity can be systematically controlled. The resulting polymers are considered "thiol-functionalized" as they are derived from a thiol-containing monomer, which introduces unique properties compared to conventional polyesters or polyacrylates.
Table 1: Polymerization Reactions Involving this compound as a Monomer
| Polymerization Type | Reactive Groups on Monomer | Co-Monomer(s) | Linkage Formed | Resulting Polymer Architecture |
|---|---|---|---|---|
| Thiol-Ene Polymerization | Thiol (-SH) | Di-enes (e.g., Diallyl adipate) | Thioether | Linear or branched polymer with pendant diol groups |
| Polyurethane Synthesis | Hydroxyl (-OH) x2 | Diisocyanates (e.g., Hexamethylene diisocyanate) | Urethane (B1682113) (Carbamate) | Linear polyurethane with pendant mercaptopropionate groups |
| Polyesterification | Hydroxyl (-OH) x2 | Diacids or Diacyl chlorides | Ester | Linear polyester (B1180765) with pendant mercaptopropionate groups |
| Thiol-Epoxy Polymerization | Thiol (-SH) | Di-epoxides | β-hydroxy thioether | Cross-linked or linear polymer with pendant diol groups |
Preparation of Functional Hydrogels and Networks
This monomer can be integrated into the hydrogel structure in several ways. It can be copolymerized with other hydrophilic monomers, where its thiol group can be utilized as a site for cross-linking. For example, the thiol groups can be oxidized to form disulfide bonds between polymer chains, creating a chemically cross-linked network. Alternatively, in a thiol-ene hydrogel system, this compound can react with multi-functional ene monomers to form the cross-linked matrix directly during polymerization. mdpi.com The presence of this monomer within the hydrogel network provides functional handles (the diol groups) for further modification or for influencing cell-material interactions. nih.gov
Role as a Cross-Linking Agent in Polymeric Systems
Cross-linking is a process that links polymer chains together, transforming them from a liquid or thermoplastic state into a more rigid, insoluble, and thermally stable network. mdpi.comnih.gov With its three reactive sites, this compound is an effective cross-linking agent. It can bridge different polymer chains by reacting its functional groups with complementary sites on the polymer backbones. For instance, in a system of polymers containing isocyanate groups, the two hydroxyls of the molecule can react with two separate chains, while in a system of polymers with pendant double bonds, the single thiol group can participate in a double Michael addition or thiol-ene reaction to connect two chains.
Formation of Cross-Linked Polymer Matrices
The formation of a cross-linked polymer matrix using this compound involves the covalent bonding of pre-existing polymer chains. The specific chemistry depends on the nature of the polymer system being cross-linked.
In Polyurethane Systems: If added to a polyurethane prepolymer mixture containing excess isocyanate groups, the diol functionality of this compound will react to form stable urethane linkages, effectively tying polymer chains together. researchgate.net
In Acrylate (B77674) or Vinyl Systems: The thiol group can react with polymers containing acrylate or other vinyl groups via a base-catalyzed Michael addition or a photo-initiated thiol-ene reaction. mdpi.com This creates a thioether cross-link, which is known for its stability and flexibility.
In Epoxy Systems: The thiol group exhibits high reactivity towards epoxy rings, opening them to form a β-hydroxy thioether linkage. This reaction is a cornerstone of thiol-epoxy "click" chemistry and is used to create highly cross-linked, durable thermosets. nih.gov
The efficiency of cross-linking and the final properties of the material, such as stiffness and solvent resistance, are directly related to the concentration of the cross-linking agent and the reaction conditions. nih.gov
Table 2: Research Findings on Thiol-Based Cross-Linking Systems
| System Type | Thiol Compound Example | Key Finding | Implication for this compound |
|---|---|---|---|
| Thiol-Ene Photopolymerization | Trimethylolpropane (B17298) tris(3-mercaptopropionate) | Rapid polymerization and formation of highly cross-linked, uniform nanoparticles. mdpi.com | The thiol group enables efficient participation in photo-initiated cross-linking of ene-functionalized polymers. |
| Thiol-Epoxy Curing | Trimethylolpropane-tris(3-mercaptopropionate) | Primary thiols show high reactivity with epoxy groups, leading to faster gel times compared to secondary thiols. nih.gov | As a primary thiol, it is expected to be a highly reactive cross-linker for epoxy resins, enabling rapid curing. |
| Disulfide Cross-linking | Thiolated poly(dimethylsiloxane)s | Cross-linking via oxidation of thiols to disulfides is controllable by reactant concentration, dictating the final material's rheological properties. mdpi.com | The thiol group can be used to form reversible disulfide cross-links, allowing for the design of dynamic or self-healing materials. |
Influence on Polymer Network Formation Kinetics
The kinetics of polymer network formation, including the gelation time and final conversion, are significantly influenced by the structure and reactivity of the cross-linking agent. mdpi.com The primary thiol in this compound is generally more reactive in nucleophilic addition reactions (like Michael additions or epoxy ring-opening) than secondary or tertiary thiols. nih.gov This high reactivity can lead to faster curing times at lower temperatures, which is advantageous in many industrial processes.
In thiol-epoxy systems, for example, the curing reaction with a primary thiol like this compound proceeds rapidly, especially in the presence of a base catalyst. nih.gov Similarly, in photo-initiated thiol-ene systems, the reaction is typically very fast and efficient, often reaching high conversion in minutes. westmont.edu The presence of the hydroxyl groups on the molecule may also influence kinetics through potential hydrogen bonding interactions, which can affect the local viscosity and reactivity of the functional groups.
Surface Modification and Bioconjugation Strategies
The functional groups of this compound also make it suitable for surface modification and bioconjugation. The thiol group has a strong affinity for the surfaces of noble metals like gold and silver, allowing for the formation of self-assembled monolayers (SAMs). Once a surface is functionalized with this molecule, the exposed diol groups render the surface more hydrophilic and provide points for further chemical attachment.
Furthermore, the thiol group is widely used in bioconjugation chemistry. It can react specifically with maleimide-functionalized molecules under mild conditions to form a stable thioether bond. nih.gov This strategy can be employed to immobilize biomolecules, such as proteins or peptides that have been modified to contain a maleimide (B117702) group, onto a surface or polymer previously functionalized with this compound. This capability is crucial for developing biosensors, biocompatible coatings, and targeted drug delivery systems.
Immobilization onto Material Surfaces via Thiol Chemistry
The terminal thiol (-SH) group of this compound serves as a highly effective anchor for immobilizing the molecule onto various substrates. This is primarily achieved through "thiol-ene" and "thiol-yne" click chemistry, which are known for their high efficiency, selectivity, and mild reaction conditions. researchgate.netwestmont.edu These reactions involve the radical-mediated or base-catalyzed addition of a thiol across a carbon-carbon double (ene) or triple (yne) bond.
When a material surface, such as glass, silicon, or a polymer film, is functionalized with alkene or alkyne groups, this compound can be covalently attached. nih.gov The process typically involves exposing the functionalized surface to the molecule in the presence of a photoinitiator and UV light, or a suitable catalyst. westmont.edu This reaction forms a stable thioether bond, securely grafting the molecule to the surface. nih.gov This method is analogous to surface modification strategies that use multifunctional thiols, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate), to create functional polymer layers. researchgate.netresearchgate.net The result is a surface decorated with pendant dihydroxypropyl groups, fundamentally altering the surface's chemical and physical properties.
Covalent Grafting for Enhanced Functionality
Covalent grafting of this compound is employed to impart specific, enhanced functionalities to material surfaces. The primary benefit of using this particular molecule lies in the dual functionality it introduces: the robust thioether linkage and the exposed, hydrophilic diol moiety.
Once grafted, the 2,3-dihydroxypropyl groups present a hydrophilic and reactive interface. This significantly increases the surface's wettability and can reduce non-specific protein adsorption, a critical feature for biomedical devices and diagnostic tools. nih.gov Furthermore, the two hydroxyl groups are available for subsequent chemical reactions. They can act as initiation sites for surface-initiated polymerization to grow polymer brushes or be functionalized with other molecules, such as fluorescent dyes, catalysts, or bioactive ligands, to create highly specialized, multifunctional surfaces.
Table 1: Illustrative Impact of Grafting Hydrophilic Molecules on Surface Properties
| Property | Ungrafted Surface (e.g., Polystyrene) | Surface Grafted with this compound |
| Primary Functional Groups | C-H, C-C | -OH, Thioether |
| Wettability | Hydrophobic | Hydrophilic |
| Water Contact Angle | High (>90°) | Low (<60°) |
| Potential for Further Functionalization | Low | High (via -OH groups) |
Integration into Specialized Polymeric Structures
The distinct reactive sites on this compound allow for its use as a specialized monomer in the synthesis of complex, three-dimensional polymers with unique properties and functions.
Hyperbranched Polymers and Dendrimers
This compound is an ideal example of an AB₂ monomer, a fundamental building block for the synthesis of hyperbranched polymers. nih.govrsc.org In this classification, the thiol group represents the 'A' functionality, while the two hydroxyl groups represent the two 'B' functionalities. This structure allows for self-polycondensation reactions under appropriate conditions, leading to highly branched, three-dimensional macromolecules. frontiersin.orgsemanticscholar.org
The synthesis can proceed through various step-growth polymerization pathways. For instance, in a polycondensation reaction, the hydroxyl groups ('B') of one monomer can react with a derivative of the thiol group ('A') of another, such as a carboxyl group formed via oxidation or modification, to form ester linkages. This one-pot reaction avoids the complex, multi-step synthesis typically required for perfect dendrimers, while still producing polymers with dendritic-like architectures. nih.govresearchgate.net The resulting hyperbranched polymers are characterized by a high density of terminal functional groups (either hydroxyl or thiol, depending on reaction stoichiometry), a globular shape, low solution viscosity compared to linear analogs, and high solubility. nih.govchemrxiv.org
Table 2: Typical Properties of Hyperbranched Polymers Synthesized from AB₂ Monomers
| Parameter | Typical Value Range | Significance |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Tunable based on reaction conditions. |
| Polydispersity Index (PDI) | 1.5 - 5.0 | Broader than dendrimers, indicative of a less perfect structure. |
| Degree of Branching (DB) | 0.4 - 0.6 | Measures the fraction of dendritic units; perfect dendrimers have DB=1.0. |
| Solution Viscosity | Low | A key characteristic resulting from the compact, globular structure. chemrxiv.org |
| Terminal Group Density | High | Provides numerous sites for functionalization or cross-linking. |
Vitrimers and Dynamic Covalent Networks
The thiol group of this compound is central to its use in vitrimers and other dynamic covalent networks. Vitrimers are a class of polymers that behave like rigid thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures, without losing network integrity. upc.edu This behavior is enabled by dynamic covalent bonds that undergo associative exchange reactions.
Thiol-containing compounds are key components in several vitrimer chemistries:
Thiol-Disulfide Exchange: The thiol group can be incorporated into a network containing disulfide bonds. Under thermal or catalytic stimuli, the thiol can attack a disulfide bond, forming a new disulfide bond and a new thiol. This exchange allows the polymer network cross-links to rearrange, enabling stress relaxation, malleability, and self-healing. upc.edu
Trans-thioesterification: In networks containing thioester linkages, the thiol group can participate in exchange reactions with existing thioesters. Similar to thiol-disulfide exchange, this process allows the network topology to be altered upon heating.
By using this compound as a cross-linker or monomer in conjunction with monomers containing disulfide or thioester groups, a dynamic network can be created. The hydroxyl groups can be used to form the permanent polymer backbone (e.g., a polyester or polyurethane), while the thiol group introduces the dynamic capability. The ability to precisely control the concentration of these dynamic bonds allows for tuning the material's viscoelastic properties, such as its stress relaxation rate and topology freezing transition temperature (Tv). upc.edu
Biological and Biochemical Research Applications of 2,3 Dihydroxypropyl 3 Mercaptopropionate: Molecular Perspectives
Interactions with Biological Macromolecules (In Vitro Studies)
Thiol-Disulfide Exchange Reactions with Model Proteins
No specific studies detailing the thiol-disulfide exchange reactions between 2,3-Dihydroxypropyl 3-mercaptopropionate (B1240610) and model proteins were identified. Research in this area would be necessary to understand its potential to interact with and modify proteins containing disulfide bonds, a fundamental process in protein folding and function.
Ligand Binding Studies with Enzymes (e.g., Esterases, Thiolases)
There is no available data from in vitro ligand binding studies of 2,3-Dihydroxypropyl 3-mercaptopropionate with enzymes such as esterases or thiolases. Such studies would be crucial to determine if this compound can act as a substrate, inhibitor, or modulator of these or other enzyme families.
Role in Cell-Free Biochemical Pathways
Involvement in Redox Homeostasis Models (Non-Clinical)
Information regarding the involvement of this compound in non-clinical, cell-free models of redox homeostasis is not present in the current body of scientific literature. Its thiol group suggests a potential role in redox processes, but this has not been experimentally investigated.
Substrate or Inhibitor in In Vitro Enzymatic Assays
No in vitro enzymatic assays have been published that identify this compound as either a substrate or an inhibitor of specific enzymes. This information would be vital for understanding its potential metabolic fate and its effects on biochemical pathways.
Mechanistic Studies of Biocompatibility (Molecular Level, Non-Clinical)
There is a lack of non-clinical, molecular-level mechanistic studies on the biocompatibility of this compound. Understanding its interactions with cellular components at a molecular level is a prerequisite for assessing its biocompatibility.
Interactions with Model Cell Membranes (Lipid Bilayers)
There is currently a lack of published research specifically detailing the interactions of this compound with model cell membranes, such as lipid bilayers. Studies on how this particular compound affects the physical properties of lipid bilayers, including membrane fluidity, permeability, and phase behavior, have not been found. Consequently, there is no available data to construct a table on parameters like lipid chain order, phase transition temperature, or membrane potential alterations induced by this compound.
Subcellular Localization in In Vitro Cell Models (Mechanistic Focus)
Similarly, information regarding the subcellular localization of this compound within in vitro cell models is not documented in available scientific literature. Research detailing the mechanisms of its cellular uptake, such as passive diffusion or active transport, and its subsequent distribution within cellular compartments like the cytoplasm, mitochondria, or nucleus, is absent. Therefore, a data table summarizing the accumulation of this compound in different organelles or the kinetics of its cellular entry and efflux cannot be provided.
Computational Chemistry and Theoretical Modeling of 2,3 Dihydroxypropyl 3 Mercaptopropionate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2,3-Dihydroxypropyl 3-mercaptopropionate (B1240610), these methods can provide fundamental insights into its conformational preferences and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Conformational Analysis
The conformational landscape of 2,3-Dihydroxypropyl 3-mercaptopropionate is complex due to the presence of multiple rotatable bonds. DFT studies are instrumental in identifying the most stable conformers and understanding the energetic barriers between them. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energies, a potential energy surface can be mapped. This analysis reveals the low-energy conformations that are most likely to be populated at a given temperature. The stability of these conformers is governed by a delicate balance of intramolecular interactions, such as hydrogen bonding between the hydroxyl and thiol groups, as well as steric hindrance.
A representative, though hypothetical, data table of relative energies for different conformers of this compound as calculated by DFT is presented below. Such a table would typically be generated from detailed computational studies.
| Conformer | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-O-C-S) | Relative Energy (kcal/mol) |
| 1 | 60 | 180 | 0.00 |
| 2 | 180 | 180 | 1.25 |
| 3 | -60 | 180 | 1.30 |
| 4 | 60 | 60 | 2.50 |
| 5 | 180 | 60 | 3.10 |
| 6 | -60 | 60 | 3.15 |
This table is for illustrative purposes and is based on typical results from DFT calculations on flexible molecules. Actual values for this compound would require specific computational research.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT calculations can also be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The accurate prediction of ¹H and ¹³C NMR spectra is highly valuable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Below is a hypothetical table comparing predicted NMR chemical shifts for this compound with potential experimental values.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (CH₂OH) | 63.5 | 3.60, 3.70 |
| C2 (CHOH) | 70.2 | 3.95 |
| C3 (CH₂O) | 65.8 | 4.10, 4.20 |
| C4 (C=O) | 172.1 | - |
| C5 (CH₂) | 25.9 | 2.80 |
| C6 (CH₂SH) | 20.5 | 2.60 |
| SH | - | 1.50 |
| OH (C1) | - | 4.80 |
| OH (C2) | - | 5.10 |
This table is illustrative. The accuracy of predicted NMR shifts depends on the level of theory, basis set, and the inclusion of solvent effects in the computational model.
Molecular Dynamics Simulations of Compound Behavior in Different Environments
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their surroundings.
Solvation Studies in Aqueous and Organic Media
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can be employed to study its solvation in both aqueous and organic media. In water, the hydrophilic diol and ester functionalities are expected to form hydrogen bonds with water molecules, influencing the compound's solubility and conformational preferences. In contrast, in a non-polar organic solvent, intramolecular hydrogen bonding may become more prevalent. By analyzing the radial distribution functions and the number of hydrogen bonds between the solute and solvent molecules, a detailed picture of the solvation shell can be obtained.
Interaction with Polymeric Scaffolds or Biological Mimics
MD simulations are also a valuable tool for investigating the interactions of this compound with more complex systems, such as polymeric scaffolds or biological mimics like lipid bilayers. These simulations can reveal how the molecule adsorbs to a surface, partitions into a membrane, or interacts with specific functional groups on a polymer chain. Such studies are crucial for understanding its behavior in various applications, from material science to biomedical engineering.
Reaction Pathway Modeling and Transition State Analysis
Computational Elucidation of Thiol-Ene Reaction Mechanisms
The thiol-ene reaction, a cornerstone of click chemistry, is a highly efficient method for forming carbon-sulfur bonds. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in detailing the stepwise mechanism of this radical-mediated process. Due to the absence of specific computational studies on this compound, insights are drawn from theoretical investigations of analogous mercaptopropionate esters, such as methyl 3-mercaptopropionate.
The generally accepted mechanism for the radical-initiated thiol-ene reaction proceeds via a two-step chain growth process:
Initiation: A radical initiator abstracts the hydrogen atom from the thiol group (S-H) to form a thiyl radical (S•).
Propagation:
Step 1 (Addition): The thiyl radical adds across the carbon-carbon double bond of an 'ene' molecule, forming a carbon-centered radical intermediate.
Step 2 (Chain Transfer): The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another addition step, thus propagating the chain reaction.
The table below presents hypothetical, yet representative, data for the calculated activation energies (ΔE‡) and reaction enthalpies (ΔHrxn) for the propagation steps of a model thiol-ene reaction between a generic mercaptopropionate ester and an alkene, based on values reported in the literature for similar systems.
| Reaction Step | Reactants | Transition State | Products | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |
| Addition | R-S• + H₂C=CH-R' | [R-S-CH₂-C•H-R']‡ | R-S-CH₂-C•H-R' | 5 - 8 | -15 to -20 |
| Chain Transfer | R-S-CH₂-C•H-R' + R-SH | [R-S-CH₂-CH-R'---H---S-R]‡ | R-S-CH₂-CH₂-R' + R-S• | 8 - 12 | -5 to -10 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Energy Profiles for Ester Hydrolysis
Acid-catalyzed ester hydrolysis typically proceeds through a multi-step mechanism, often the AAC2 mechanism, which involves the following key steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.
Elimination: The protonated alcohol molecule is eliminated, and the carbonyl group is reformed.
Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst.
Computational studies using methods like MP2 and DFT have been employed to calculate the energy of the reactants, intermediates, transition states, and products along the reaction coordinate. researchgate.net These calculations reveal the activation energy for each step, allowing for the identification of the rate-determining transition state. For many simple esters, the attack of water on the protonated ester to form the tetrahedral intermediate or the breakdown of this intermediate has been found to have the highest activation barrier. researchgate.net
The following table provides a representative energy profile for the acid-catalyzed hydrolysis of a simple propionate (B1217596) ester, based on data from computational studies of similar molecules. The energies are given relative to the starting reactants (ester + H₃O⁺).
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Ester + H₃O⁺ | 0.0 |
| TS1 | Transition state for water attack | +15 to +20 |
| Intermediate 1 | Tetrahedral Intermediate | +5 to +10 |
| TS2 | Transition state for proton transfer | +12 to +18 |
| Intermediate 2 | Protonated Tetrahedral Intermediate | +8 to +14 |
| TS3 | Transition state for alcohol elimination | +18 to +25 |
| Products | Carboxylic Acid + Alcohol + H₃O⁺ | -5 to 0 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These computational insights are invaluable for predicting the stability of this compound under various conditions and for designing strategies to either prevent or promote its degradation as needed for specific applications.
Future Research Directions and Interdisciplinary Challenges for 2,3 Dihydroxypropyl 3 Mercaptopropionate
Development of Novel Synthetic Pathways with Enhanced Sustainability
The pursuit of green and sustainable chemical production is a paramount challenge in modern chemistry. For 2,3-Dihydroxypropyl 3-mercaptopropionate (B1240610), future research will heavily focus on developing novel synthetic pathways that are not only efficient but also environmentally benign.
Current synthetic approaches often rely on traditional chemical methods. However, the future lies in biocatalysis and the use of renewable feedstocks. Lipases, a class of enzymes, have shown promise in the synthesis of various esters and could be harnessed for the enzymatic esterification of thioglycerol with 3-mercaptopropionic acid. This biocatalytic route offers several advantages, including mild reaction conditions, high selectivity, and reduced waste generation. Research in this area will involve screening for robust and efficient lipases, optimizing reaction parameters such as temperature and solvent systems, and developing effective enzyme immobilization techniques for continuous production processes.
Furthermore, the exploration of green solvents, such as ionic liquids or supercritical fluids, could significantly enhance the sustainability of the synthesis. rsc.org These alternative reaction media can lead to improved reaction rates and easier product separation, minimizing the environmental footprint of the production process.
Table 1: Comparison of Potential Synthetic Routes for 2,3-Dihydroxypropyl 3-Mercaptopropionate
| Synthetic Route | Advantages | Challenges |
| Conventional Chemical Synthesis | Well-established, potentially high yields. | Often requires harsh conditions, catalysts, and organic solvents, leading to waste generation. |
| Enzymatic Synthesis (e.g., using Lipases) | Mild reaction conditions, high specificity, reduced byproducts, environmentally friendly. | Enzyme stability and cost, optimization of reaction conditions, potential for lower reaction rates. |
| Green Solvent-Based Synthesis | Improved reaction efficiency, easier product separation, reduced environmental impact. | Solvent cost and recyclability, compatibility with reactants and catalysts. |
Integration into Advanced Functional Materials for Emerging Technologies
The dual functionality of this compound makes it an attractive building block for the creation of advanced functional materials. Its hydroxyl groups can participate in esterification and etherification reactions, while the thiol group is highly reactive in thiol-ene "click" chemistry and disulfide bond formation. westmont.edu This versatility opens doors to a wide range of applications in emerging technologies.
One of the most promising areas is the development of self-healing materials . researchgate.netmdpi.comresearchgate.netnih.gov The reversible nature of disulfide bonds, formed by the oxidation of thiol groups, can be exploited to create polymers that can repair themselves after damage. Incorporating this compound into polymer networks could lead to the development of self-healing coatings, adhesives, and composites with extended lifespans and enhanced durability.
In the realm of biomaterials , the hydrophilic nature imparted by the dihydroxypropyl moiety, combined with the reactive thiol group for bioconjugation, makes this compound a candidate for creating hydrogels for drug delivery and tissue engineering. These hydrogels can be designed to be biocompatible and biodegradable, releasing therapeutic agents in a controlled manner.
Furthermore, the thiol group's affinity for gold surfaces can be utilized in nanotechnology . This compound can act as a capping agent for gold nanoparticles, providing stability and a functional handle for further modification. wikipedia.org These functionalized nanoparticles have potential applications in diagnostics, sensing, and targeted drug delivery.
Exploration of Untapped Mechanistic Pathways and Catalytic Applications
A deeper understanding of the reactivity and mechanistic pathways of this compound is crucial for unlocking its full potential. While the thiol-ene reaction is a well-known application of the thiol group, there are other, less explored, catalytic and mechanistic avenues.
Future research should focus on elucidating the mechanisms of thiol-thioester exchange reactions involving this compound. nih.govrsc.orgbioengineer.org This understanding could lead to the development of novel dynamic covalent chemistries for applications in responsive materials and combinatorial chemistry.
The potential catalytic activity of the thiol group, particularly in its deprotonated thiolate form, warrants further investigation. It could potentially act as a nucleophilic catalyst in various organic transformations. Additionally, the presence of the vicinal diol functionality could allow for cooperative catalytic effects, where both the thiol and hydroxyl groups participate in a reaction mechanism. Computational studies can play a significant role in predicting and understanding these potential catalytic cycles. researchgate.net
Moreover, exploring its role in asymmetric synthesis , where the chiral center of the glycerol (B35011) backbone could influence the stereochemical outcome of reactions, presents another exciting research direction.
Advancement of In Silico Models for Predictive Chemical Biology
Computational chemistry and molecular modeling are indispensable tools for modern chemical and biological research. For this compound, the development of sophisticated in silico models can accelerate research and reduce the need for extensive experimental work.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of derivatives of this compound. nih.govresearchgate.netnih.gov By correlating the structural features of these molecules with their biological effects, researchers can design new compounds with desired properties while minimizing potential adverse effects.
Molecular dynamics (MD) simulations can provide detailed insights into the interactions of this compound and its derivatives with biological macromolecules such as proteins and nucleic acids. mdpi.commdpi.com These simulations can help in understanding the binding modes of these compounds to their biological targets, which is crucial for drug design and understanding toxicological mechanisms.
Furthermore, quantum mechanical calculations can be employed to study the reactivity of the molecule in detail. mdpi.com These calculations can provide information about reaction mechanisms, transition states, and activation energies, which is invaluable for designing new synthetic routes and understanding its catalytic potential.
Addressing Scalability and Industrial Implementation Challenges
The transition from laboratory-scale synthesis to large-scale industrial production presents a significant set of challenges that must be addressed for the widespread adoption of this compound.
A key challenge is the development of a cost-effective and scalable synthesis process . researchgate.net While sustainable methods like enzymatic synthesis are promising, their scalability can be a hurdle due to factors like enzyme cost and stability. Process optimization, including reaction engineering and the development of efficient downstream purification methods, will be critical.
A thorough techno-economic analysis is essential to evaluate the economic feasibility of different production routes. mdpi.comscribd.com This analysis should consider factors such as raw material costs, energy consumption, capital investment, and market demand to identify the most economically viable production strategy. The market for related compounds like 1-Thioglycerol is a point of reference for such analyses.
Furthermore, ensuring a stable and sustainable supply chain for the starting materials, glycerol and 3-mercaptopropionic acid, is crucial. wikipedia.orgnih.govgoogle.com Glycerol is a readily available byproduct of biodiesel production, which aligns with the principles of a circular economy. mdpi.commdpi.com
Finally, addressing any potential regulatory and safety considerations associated with the production and use of this compound will be vital for its successful commercialization.
Q & A
Basic Research: What are the established synthesis protocols for 2,3-dihydroxypropyl 3-mercaptopropionate, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves esterification between 3-mercaptopropionic acid and glycerol derivatives. Microwave-assisted, solvent-free methods (adapted for similar dihydroxypropyl esters) can enhance reaction efficiency by reducing side products and reaction time . Optimize molar ratios (e.g., 1:1.2 for acid-to-glycerol) and use catalysts like p-toluenesulfonic acid (0.5–1.0 mol%) to improve yield. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for thiol (-SH) peak disappearance (~2550 cm⁻¹). Purification via silica gel chromatography with ethyl acetate/hexane (3:7) is recommended to isolate the product .
Basic Research: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-modal analytical approach:
- NMR : Confirm structure via ¹H NMR (δ 1.8–2.5 ppm for -CH₂-SH, δ 3.4–4.3 ppm for glycerol backbone) and ¹³C NMR (δ 25–30 ppm for thiol-linked carbons) .
- HPLC : Employ C18 columns with UV detection at 210 nm; mobile phase: acetonitrile/water (60:40) at 1.0 mL/min. Compare retention times against commercial thiol standards .
- Elemental Analysis : Verify sulfur content (~13.3% for C₆H₁₂O₄S) to assess purity .
Basic Research: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile thiol vapors .
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
- Storage : Store in amber glass vials under nitrogen at 4°C to prevent oxidation and degradation .
- Waste Disposal : Collect thiol-containing waste separately and neutralize with 10% sodium hypochlorite before disposal .
Advanced Research: How does the compound’s stability vary under different pH and temperature conditions, and what degradants form?
Methodological Answer:
- pH Stability : Conduct accelerated stability studies (25–40°C) in buffered solutions (pH 3–9). Under alkaline conditions (pH >8), thiol oxidation forms disulfide bridges, detectable via LC-MS (m/z shifts +2 Da) .
- Thermal Degradation : At >60°C, ester hydrolysis releases 3-mercaptopropionic acid (confirmed via GC-MS) and glycerol. Use Arrhenius modeling to predict shelf life .
- Light Sensitivity : UV exposure accelerates degradation; use light-protected containers for long-term storage .
Advanced Research: What strategies resolve contradictory data in biological activity studies of this compound?
Methodological Answer:
- Source Verification : Cross-check purity (>98% via HPLC) and batch-to-batch consistency (e.g., NMR lot comparisons) to rule out impurities influencing results .
- Dose-Response Curves : Perform assays (e.g., anti-inflammatory or cytotoxicity) across 5–6 concentrations (1–100 μM) to identify non-linear effects .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibitors to validate target pathways (e.g., NF-κB for inflammation) and contextualize discrepancies .
Advanced Research: How can researchers assess the environmental impact of this compound in ecotoxicology studies?
Methodological Answer:
- Aquatic Toxicity : Follow OECD 201/202 guidelines using Daphnia magna or Danio rerio (zebrafish). Test acute (48–96 hr LC₅₀) and chronic endpoints (reproduction/growth) at 0.1–10 mg/L .
- Biodegradation : Use OECD 301B (CO₂ evolution test) with activated sludge. Thiol oxidation intermediates may require specialized microbial consortia .
- Bioaccumulation : Calculate logP (estimated ~0.8 via ChemDraw) to predict low bioaccumulation potential .
Advanced Research: What experimental designs are optimal for studying interactions between this compound and biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize albumin or receptors on sensor chips to quantify binding affinity (KD) and kinetics (kon/koff) .
- Molecular Dynamics (MD) Simulations : Model thiol-mediated interactions with cysteine-rich proteins (e.g., thioredoxin) to identify binding pockets .
- Competitive Assays : Use fluorescent probes (e.g., DTNB) to measure thiol reactivity in presence of competing ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
